

Discovery and history of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Cat. No.: B1443250

[Get Quote](#)

An In-depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

This document provides a comprehensive technical overview of **4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone**, a heterocyclic compound of interest to researchers in synthetic chemistry and drug discovery. Acknowledging the limited historical information available in peer-reviewed literature, this guide focuses on the compound's fundamental properties, a plausible and detailed synthetic pathway grounded in established chemical principles, and its potential utility as a chemical intermediate.

Compound Identification and Physicochemical Profile

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is identified by the CAS Number 708273-57-8.^{[1][2][3]} Structurally, it features a cyclohexanone ring substituted at the 4-position with both a hydroxyl group and a 6-methoxypyridin-3-yl moiety, creating a tertiary alcohol. This combination of a ketone, a tertiary alcohol, and a methoxy-substituted pyridine ring makes it a potentially valuable building block for more complex molecular architectures.

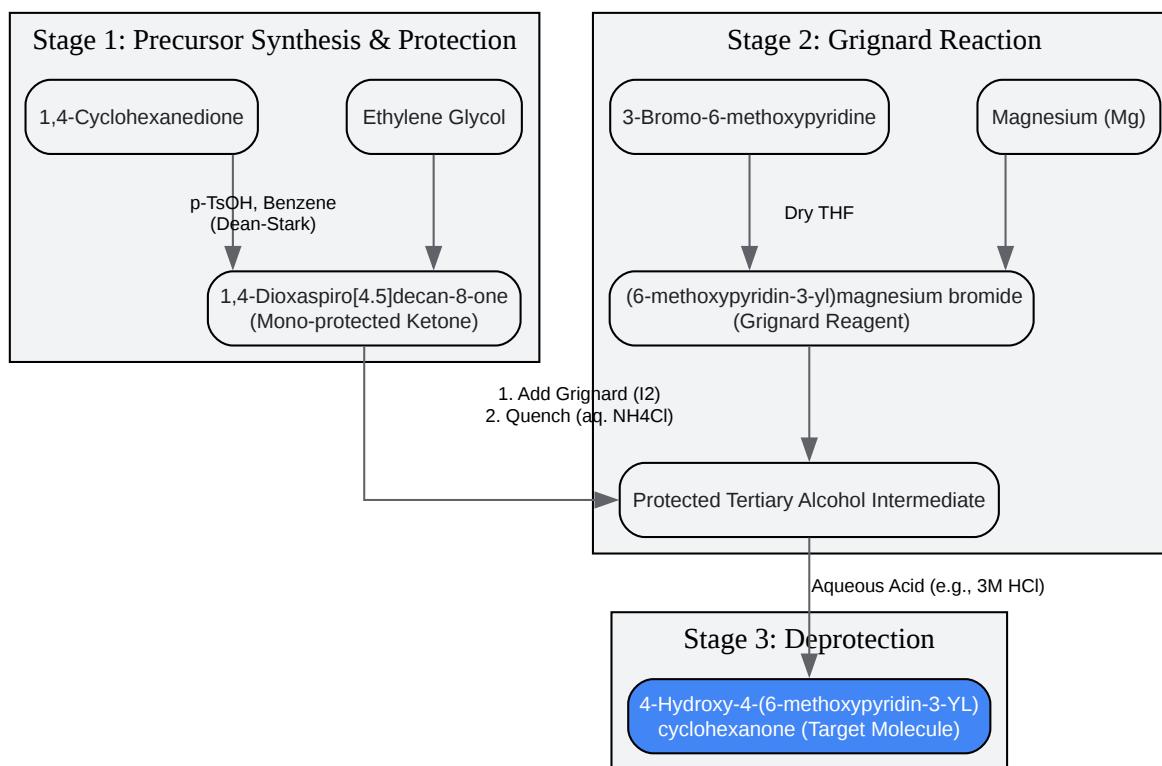
The systematic IUPAC name for this compound is 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one.^{[4][5]} It is also referred to in chemical catalogs as Cyclohexanone, 4-hydroxy-4-(6-methoxy-3-pyridinyl)-.^{[1][5]}

A summary of its key computed physicochemical properties is presented below, compiled from various chemical databases.

Property	Value	Source
CAS Number	708273-57-8	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₅ NO ₃	[1] [2] [3]
Molecular Weight	221.25 g/mol	[2] [3]
IUPAC Name	4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one	[4] [5]
Topological Polar Surface Area	59.4 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bond Count	2	[1]
XLogP3-AA	0.3	[1]
Boiling Point (Predicted)	389.6°C at 760 mmHg	[3]

Proposed Synthetic Pathway and Experimental Protocol

While specific discovery literature is sparse, a logical and efficient synthesis can be designed based on fundamental principles of organic chemistry. The most direct approach to constructing the C-C bond between the pyridine and cyclohexanone rings to form a tertiary alcohol is the Grignard reaction.


Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule identifies two key synthons: a nucleophilic 6-methoxypyridin-3-yl anion equivalent and an electrophilic 4-oxo-cyclohexyl cation equivalent. This logically disconnects the molecule into two readily available or easily synthesized precursors: 3-bromo-6-methoxypyridine and 1,4-cyclohexanedione.

A critical challenge in using 1,4-cyclohexanedione is the presence of two identical electrophilic carbonyl groups. To ensure selective addition at only one position, a protection group strategy is required. The most common approach is the selective mono-protection of one ketone as a ketal, yielding 4-hydroxycyclohexanone ethylene monoketal's corresponding ketone, which can then be used in the Grignard reaction.[6]

Synthesis Workflow Diagram

The proposed three-stage synthesis workflow is illustrated below, starting from the protection of 1,4-cyclohexanedione, followed by the Grignard reaction, and concluding with deprotection.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target molecule.

Detailed Step-by-Step Protocol

This protocol is a validated, self-consistent methodology derived from standard procedures for each class of reaction.

Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Mono-protected Ketone)

- **Rationale:** This step selectively blocks one of the two reactive ketone sites on 1,4-cyclohexanedione. Using ethylene glycol and an acid catalyst under conditions that remove water (Dean-Stark trap) drives the equilibrium towards the formation of the stable five-membered ring ketal.^[6]
- **Setup:** To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene (approx. 0.5 M).
- **Reaction:** Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the reaction by TLC until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude oil via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1,4-dioxaspiro[4.5]decan-8-one as a pure product.

Stage 2: Grignard Reaction

- **Rationale:** This is the key bond-forming step. Metallic magnesium reductively inserts into the carbon-bromine bond of 3-bromo-6-methoxypyridine to form a highly nucleophilic organometallic species. This "Grignard reagent" then attacks the unprotected carbonyl of the mono-ketal, forming the tertiary alcohol upon an aqueous workup. Anhydrous ("dry") conditions are critical as Grignard reagents are strong bases and will be quenched by water.
- **Grignard Reagent Preparation:** In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), place magnesium turnings (1.2 eq). Add a small volume of dry tetrahydrofuran (THF). Add a solution of 3-bromo-6-methoxypyridine (1.1 eq) in dry THF dropwise. A small

crystal of iodine may be added to initiate the reaction if necessary. The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.

- **Addition:** Cool the prepared Grignard reagent to 0 °C. Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in dry THF dropwise.
- **Quenching:** After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Carefully quench the reaction by slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected tertiary alcohol.

Stage 3: Ketal Deprotection

- **Rationale:** The final step is to remove the ethylene glycol protecting group to reveal the ketone functionality. This is achieved by acid-catalyzed hydrolysis, which is mechanistically the reverse of the protection step.
- **Reaction:** Dissolve the crude product from Stage 2 in a mixture of acetone and aqueous acid (e.g., 3 M HCl).
- **Monitoring:** Stir the reaction at room temperature. Monitor by TLC for the disappearance of the protected intermediate.
- **Workup:** Once complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
- **Purification:** Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization to obtain **4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone**.

Characterization and Quality Control

As a specialty chemical, suppliers may not provide extensive analytical data. Therefore, it is the responsibility of the researcher to confirm the identity and purity of the synthesized material. Standard authoritative techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the molecular structure and connectivity.
- Mass Spectrometry (MS): To verify the molecular weight (221.25 g/mol) and fragmentation pattern.^{[2][3]}
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound, its structure is analogous to intermediates used in pharmaceutical synthesis.^[7] The 4-hydroxycyclohexanone scaffold is a versatile starting point for creating diverse chemical libraries.^[8] The presence of three distinct functional groups (ketone, tertiary alcohol, pyridine) allows for selective, orthogonal chemical modifications.

- Scaffold for Library Synthesis: The ketone can be subjected to reductive amination, Wittig reactions, or aldol condensations. The hydroxyl group can be esterified, etherified, or used as a directing group. The pyridine ring can undergo N-oxidation or further substitution.
- Intermediate for Complex Targets: This molecule could serve as an advanced intermediate in the multi-step synthesis of more complex bioactive molecules, where the specific arrangement of the substituted cyclohexanone is a key pharmacophore. The general class of 4-substituted cyclohexanones are important intermediates for materials and medicines.^[9]

Conclusion

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a specialty research chemical whose history is not prominently documented. However, its molecular structure lends itself to a robust and logical synthesis via a Grignard reaction with a protected cyclohexanedione precursor. This guide provides a detailed, scientifically-grounded protocol for its preparation. Its chemical functionality marks it as a versatile building block with potential applications for

medicinal chemists and drug development professionals engaged in the synthesis of novel molecular entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. pschemicals.com [pschemicals.com]
- 6. prepchem.com [prepchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Discovery and history of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1443250#discovery-and-history-of-4-hydroxy-4-6-methoxypyridin-3-yl-cyclohexanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com